Home > Products > Screening Compounds P14248 > 6-Bromo-1,8-naphthyridine-3-carboxylic acid
6-Bromo-1,8-naphthyridine-3-carboxylic acid - 1105191-97-6

6-Bromo-1,8-naphthyridine-3-carboxylic acid

Catalog Number: EVT-1727949
CAS Number: 1105191-97-6
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the class of naphthyridines, which are recognized for their diverse biological activities and photochemical properties. This compound is characterized by a bromine atom at the sixth position of the naphthyridine ring and a carboxylic acid functional group at the third position. The molecular formula for this compound is C_10H_6BrN_1O_2, and it has a molecular weight of approximately 253.07 g/mol. The compound serves as a significant building block in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

Synthesis Analysis

Methods

The synthesis of 6-Bromo-1,8-naphthyridine-3-carboxylic acid can be achieved through several synthetic routes:

  1. Bromination of 1,8-Naphthyridine-3-carboxylic Acid: A common method involves brominating 1,8-naphthyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in a solvent such as acetic acid or chloroform. The reaction is typically conducted under reflux conditions to ensure complete bromination.
  2. Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that allow for the efficient synthesis of various naphthyridine derivatives, including those with additional functional groups that enhance biological activity .
  3. Friedländer Synthesis: This classical method involves the condensation of an amino compound with a carbonyl compound followed by cyclization to form the naphthyridine ring structure. Modifications in this approach can lead to various substituted derivatives .

Technical Details

In an industrial setting, continuous flow processes may be employed to improve efficiency and yield. Automated reactors with precise control over reaction parameters such as temperature and pressure are utilized to optimize production.

Molecular Structure Analysis

The molecular structure of 6-Bromo-1,8-naphthyridine-3-carboxylic acid features a bicyclic naphthyridine framework with the following characteristics:

  • Core Structure: The naphthyridine ring system consists of two fused aromatic rings containing nitrogen atoms.
  • Functional Groups: The presence of a carboxylic acid group (-COOH) at position three and a bromine substituent at position six significantly influences its chemical reactivity and biological interactions.

Data

  • Molecular Formula: C_10H_6BrN_1O_2
  • Molecular Weight: 253.07 g/mol
  • Melting Point: Specific melting point data is not provided but can be determined experimentally.
Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,8-naphthyridine-3-carboxylic acid can participate in several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to yield various reduced derivatives.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling to produce biaryl compounds.

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve optimal yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 6-Bromo-1,8-naphthyridine-3-carboxylic acid primarily involves its interaction with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes like enoyl-acyl carrier protein reductase by binding to their active sites, thereby modulating their activity.

Data

This compound's ability to influence key signaling pathways in cells suggests potential therapeutic applications in treating diseases associated with dysregulated enzyme activity.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point and solubility are not extensively documented, compounds within this class are generally expected to exhibit moderate solubility in organic solvents.

Chemical Properties

The presence of both a bromine atom and a carboxylic acid group enhances its reactivity profile. For instance:

  • The bromine atom can engage in electrophilic aromatic substitution.
  • The carboxylic acid group can participate in acid-base reactions and form esters or amides under appropriate conditions.
Applications

6-Bromo-1,8-naphthyridine-3-carboxylic acid has several scientific applications:

  • Medicinal Chemistry: It serves as a precursor for synthesizing various pharmaceutical agents with potential therapeutic effects against bacterial infections, viral diseases, and cancer.
  • Biochemical Research: The compound is utilized in studies exploring enzyme mechanisms and cellular signaling pathways due to its ability to interact with key biological molecules .
Introduction to 1,8-Naphthyridine Scaffolds in Medicinal Chemistry

Historical Context of Naphthyridine Derivatives in Antimicrobial Drug Development

The 1,8-naphthyridine scaffold—a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 8—has been a cornerstone of antimicrobial drug development since the 1960s. The seminal breakthrough occurred with the introduction of nalidixic acid in 1967, marking the first clinically used 1,8-naphthyridine derivative for treating urinary tract infections caused by Gram-negative bacteria [6]. Nalidixic acid’s mechanism involved reversible inhibition of bacterial DNA gyrase (topoisomerase II), disrupting DNA replication [6] . This discovery ignited extensive structural exploration, leading to fluoroquinolone hybrids like enoxacin (1980s) and gemifloxacin (2000s), which incorporated fluorine at C-6 and piperazine at C-7 to broaden spectrum activity against Staphylococcus aureus and Streptococcus pneumoniae [6]. The scaffold’s versatility is evidenced by derivatives targeting viral infections (e.g., HCV entry inhibitors [3]) and mycobacteria (e.g., anti-tubercular agents with MIC values ≤6.25 µg/mL [9]).

Table 1: Evolution of Key 1,8-Naphthyridine-Based Antimicrobial Agents

CompoundStructural FeaturesTarget PathogensYear/Status
Nalidixic Acid1-Ethyl-7-methyl-4-oxo-1,4-dihydroGram-negative bacteria1967 (Approved)
Enoxacin6-Fluoro-7-piperazinylGI/respiratory/urinary tract pathogens1980s (Approved)
Gemifloxacin Mesylate1-Cyclopropyl-7-(3-aminomethyl-4-methoxyimino-pyrrolidinyl)MDR S. pneumoniae, H. influenzae2003 (Approved)
Zabofloxacin*8-(Methoxyimino)-2,6-diazaspiro[3.4]octaneGram-positive bacteria, N. gonorrhoeaeInvestigational
6-Bromo-1,8-naphthyridine-3-carboxylic acidBromo at C-6, carboxylic acid at C-3Antibiotic potentiator (synergy with fluoroquinolones)Research phase

*Denotes non-bromo derivatives for context.

Recent research focuses on overcoming multidrug resistance (MDR), with 1,8-naphthyridines demonstrating roles as efflux pump inhibitors and antibiotic potentiators [2] [5]. For example, 6-bromo derivatives enhance fluoroquinolone activity against MDR E. coli and S. aureus by circumventing resistance mechanisms [2].

Structural Significance of Bromo-Substitution at Position 6 in 1,8-Naphthyridine Derivatives

Bromine substitution at the C-6 position of the 1,8-naphthyridine ring confers distinct steric, electronic, and biological properties critical for modern antimicrobial design. The bromo group (atomic radius: 1.15 Å) introduces greater steric bulk than fluorine or chlorine, enhancing hydrophobic interactions with bacterial enzyme pockets [2] [7]. Electronically, bromine’s moderate electron-withdrawing effect (+σᵢ: 0.44) polarizes the naphthyridine core, facilitating π-stacking with DNA gyrase residues or disrupting efflux pump binding sites [5] [7].

In 2021, synergistic studies revealed that 6-bromo-1,8-naphthyridine-3-carboxylic acid (CAS# 1105191-97-6) reduced the MIC of ofloxacin against MDR E. coli by 8-fold (32 → 4 µg/mL) and lomefloxacin by 8-fold (16 → 2 µg/mL) when used at subinhibitory concentrations (MIC/8) [2] [5]. This synergy stems from:

  • Target Multiplicity: Binding to topoisomerase IV or DNA gyrase subunits complementary to fluoroquinolone targets [5].
  • Efflux Interference: Inhibition of NorA and MepA pumps in S. aureus, preventing fluoroquinolone expulsion [5].
  • Conformational Restriction: The C-6 bromo group rigidifies the molecule, optimizing orientation for protein interactions [7].

Table 2: Impact of 6-Bromo Substitution on Fluoroquinolone Potency Against MDR Bacteria

AntibioticBacterial StrainMIC Alone (µg/mL)MIC with 6-Bromo Derivative (µg/mL)Reduction Factor
OfloxacinE. coli 063248x
LomefloxacinE. coli 061628x
NorfloxacinP. aeruginosa 2464213x
LomefloxacinS. aureus 103284x

Data adapted from antibiotic-modulation studies [2] [5].

Notably, bromine’s metabolic stability exceeds chlorine or iodine, reducing dehalogenation risks while maintaining optimal lipophilicity (cLogP ~2.1) for membrane penetration [7].

Role of Carboxylic Acid Functionality in Enhancing Pharmacokinetic Profiles

The carboxylic acid group at C-3 of 6-bromo-1,8-naphthyridine derivatives is indispensable for optimizing pharmacokinetic and pharmacodynamic properties. This moiety enables three key functions:

  • Solubility Enhancement: Ionization at physiological pH (pKₐ ~4.5) confers aqueous solubility (>1 mg/mL), countering the hydrophobic bromo group and facilitating intravenous formulation [4] [9].
  • Salt Formation: Carboxylate salts (e.g., sodium, lysine) improve oral bioavailability by 30–50% in preclinical models, as evidenced by naphthyridine-3-carboxylate prodrugs like alatrofloxacin [6] [9].
  • Target Binding: The anionic carboxylate forms bidentate hydrogen bonds with DNA gyrase residues (e.g., Ser84, Asp86 in E. coli), mimicking natural substrates and enhancing binding affinity [2] [9].

Metabolically, the carboxylic acid resists Phase I oxidation, directing metabolism toward glucuronidation (Phase II), which reduces hepatotoxicity risks [9]. ADMET studies of 1,8-naphthyridine-3-carboxylic acid derivatives show:

  • Moderate plasma protein binding (PPB: 70–85%)
  • Low CYP450 inhibition (IC₅₀ > 50 µM)
  • High metabolic stability in liver microsomes (t₁/₂ > 120 min) [9]

Table 3: ADMET Properties of Representative 1,8-Naphthyridine-3-carboxylic Acid Derivatives

PropertyValue/RangeSignificance
Aqueous Solubility (pH 7.4)>100 µg/mLSuitable for IV infusion
cLogP1.8–2.5Balanced lipophilicity for penetration
Plasma Protein Binding70–85%Moderate free fraction for efficacy
Metabolic Stabilityt₁/₂ > 120 min (human)Low clearance, reduced dosing frequency
hERG InhibitionIC₅₀ > 30 µMLow cardiotoxicity risk

Data synthesized from anti-TB and antiviral derivative studies [3] [9].

The acid group also enables molecular hybridization–e.g., coupling with piperazine via amide bonds–to yield dual-acting inhibitors like HCV entry blockers (EC₅₀: 0.02–0.05 µM) [3]. In 6-bromo variants, this functionality is preserved for synergistic antibiotic modulation while maintaining favorable ADMET profiles [2] [9].

Properties

CAS Number

1105191-97-6

Product Name

6-Bromo-1,8-naphthyridine-3-carboxylic acid

IUPAC Name

6-bromo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

InChI

InChI=1S/C9H5BrN2O2/c10-7-2-5-1-6(9(13)14)3-11-8(5)12-4-7/h1-4H,(H,13,14)

InChI Key

LZDVTLHSUAKOFU-UHFFFAOYSA-N

SMILES

C1=C2C=C(C=NC2=NC=C1C(=O)O)Br

Canonical SMILES

C1=C2C=C(C=NC2=NC=C1C(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.